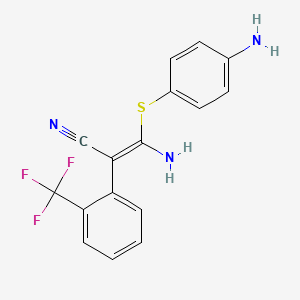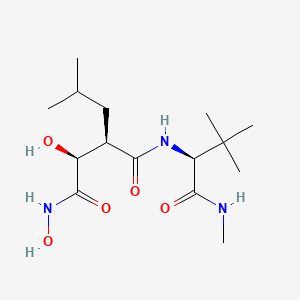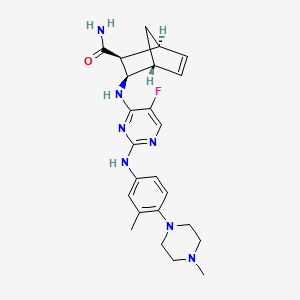
Ridaforolimus
Overview
Description
This protein acts as a central regulator of protein synthesis, cell proliferation, cell cycle progression, and cell survival by integrating signals from proteins such as phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and phosphatase and tensin homolog (PTEN), which are known to be important in malignancy . Blocking mTOR creates a starvation-like effect in cancer cells by interfering with cell growth, division, metabolism, and angiogenesis .
Preparation Methods
Ridaforolimus is a novel non-prodrug analogue of rapamycin. The synthetic route typically involves the use of computer-aided drug design (CADD) to identify the ideal location for chemical modification, strategically distant from the binding sites of FKBP12 and mTOR . Industrial production methods for this compound are not extensively detailed in public literature, but they likely involve large-scale synthesis and purification processes to ensure high purity and yield.
Chemical Reactions Analysis
Ridaforolimus undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of this compound with modified functional groups.
Scientific Research Applications
Ridaforolimus has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the mTOR pathway and its inhibitors.
Biology: It is used to investigate the role of mTOR in cell growth, metabolism, and survival.
Medicine: This compound has shown promising results in clinical trials for treating various cancers, including endometrial cancer, ovarian cancer, prostate cancer, breast cancer, renal cell carcinoma, and other solid tumors. It is also being explored for its potential in combination therapies with other anticancer agents.
Industry: this compound is being developed and marketed by pharmaceutical companies for its therapeutic potential in oncology.
Mechanism of Action
Ridaforolimus inhibits the mammalian target of rapamycin (mTOR), a serine/threonine-protein kinase that regulates protein synthesis, affecting cell growth and proliferation . mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways, which cancer cells need to proliferate . By inhibiting mTOR, this compound interferes with cell growth, division, metabolism, and angiogenesis, creating a starvation-like effect in cancer cells .
Comparison with Similar Compounds
Ridaforolimus is a novel rapamycin analogue that selectively targets mTOR and is currently under clinical evaluation . Similar compounds include:
Everolimus: Another mTOR inhibitor used in the treatment of various cancers and transplant rejection.
Temsirolimus: An mTOR inhibitor used in the treatment of renal cell carcinoma.
This compound offers improved aqueous solubility, stability, and affinity compared to rapamycin, making it a more effective and versatile therapeutic agent .
Properties
Key on ui mechanism of action |
Deforolimus inhibits the mammalian target of rapamycin (mTOR), a serine kinase of the phosphatidylinositol-3-kinase (PI3K) family that regulates protein synthesis, affecting cell growth and proliferation. mTOR is a downstream effector of the phosphatidylinositol 3-kinase/Akt and nutrient-sensing pathways which cancer cells need to proliferate. |
|---|---|
CAS No. |
572924-54-0 |
Molecular Formula |
C53H84NO14P |
Molecular Weight |
990.2 g/mol |
IUPAC Name |
(1R)-12-[1-(4-dimethylphosphoryloxy-3-methoxycyclohexyl)propan-2-yl]-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |
InChI |
InChI=1S/C53H84NO14P/c1-32-18-14-13-15-19-33(2)44(63-8)30-40-23-21-38(7)53(61,67-40)50(58)51(59)54-25-17-16-20-41(54)52(60)66-45(35(4)28-39-22-24-43(46(29-39)64-9)68-69(11,12)62)31-42(55)34(3)27-37(6)48(57)49(65-10)47(56)36(5)26-32/h13-15,18-19,27,32,34-36,38-41,43-46,48-49,57,61H,16-17,20-26,28-31H2,1-12H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1 |
InChI Key |
BUROJSBIWGDYCN-VUDSBINYSA-N |
SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Isomeric SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OP(=O)(C)C)C)C)O)OC)C)C)C)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
572924-54-0 |
Pictograms |
Health Hazard; Environmental Hazard |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AP23573; AP 23573; AP-23573; MK8669; MK 8669; MK-8669; Deforolimus, Ridaforolimus |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ridaforolimus (Deforolimus), a non-prodrug rapamycin analog, selectively inhibits the mammalian target of rapamycin (mTOR). [, , , ]
A: this compound (Deforolimus) binds to the FKBP12 protein, forming a complex that interacts with and inhibits the kinase activity of mTOR complex 1 (mTORC1). [, ]
A: Inhibiting mTORC1 leads to a decrease in the phosphorylation of downstream targets, including 4E-BP1 and S6K1, ultimately impacting cell growth, proliferation, angiogenesis, and metabolism. [, , , ]
ANone: The molecular formula of this compound (Deforolimus) is C₅₁H₈₁NO₁₄, and its molecular weight is 932.17 g/mol.
A: this compound (Deforolimus) exhibits improved stability compared to rapamycin, but specific data on its stability under various conditions would require further investigation and consultation of drug product information. []
ANone: this compound (Deforolimus) is a kinase inhibitor and does not exhibit catalytic properties itself. It acts by binding to mTOR and blocking its kinase activity.
A: Research highlights the development of a DSPE-PEG2000 micellar formulation of this compound (Deforolimus) that significantly enhances its solubility and half-life in rats, suggesting improved bioavailability. []
ANone: The provided research focuses primarily on the clinical aspects of this compound (Deforolimus). Information regarding SHE regulations would need to be obtained from relevant regulatory agencies and drug safety data sheets.
A: this compound (Deforolimus) exhibits non-linear pharmacokinetics. Oral bioavailability data is available, but specific details on absorption would require further investigation. []
ANone: Specific details on the distribution of this compound (Deforolimus) are not provided in the research.
A: Similar to sirolimus, this compound (Deforolimus) is primarily metabolized by the CYP3A4 enzyme. []
ANone: Specific details on the elimination pathways of this compound (Deforolimus) are not outlined in the provided research.
A: The half-life of this compound (Deforolimus) is prolonged, ranging from 30 to 60 hours depending on the dosage and formulation. [, ]
A: Decreased phosphorylation of 4E-BP1 in peripheral blood mononuclear cells (PBMCs) and skin biopsies serves as a pharmacodynamic marker of mTOR inhibition. [, , , ]
A: this compound (Deforolimus) demonstrated potent antiproliferative effects in various cancer cell lines, including sarcoma, endometrial, breast, and prostate cancer cells. [, , , , , , ]
A: this compound (Deforolimus) demonstrated significant antitumor activity in xenograft models of sarcoma, endometrial, and prostate cancers. [, , , ]
A: Numerous clinical trials, including Phase I, II, and III studies, have investigated this compound (Deforolimus) in patients with various cancers, notably sarcomas, endometrial cancer, and breast cancer. [, , , , , , , , , , , , ]
A: Resistance mechanisms to this compound (Deforolimus) are not fully elucidated, but research suggests that activation of the Akt pathway, potentially through feedback loops, may contribute to resistance. [, ]
A: While specific cross-resistance patterns are not discussed, research indicates that combining this compound (Deforolimus) with other targeted therapies, such as Akt inhibitors or anti-IGF1R antibodies, might overcome resistance mechanisms. [, , ]
A: The development of the DSPE-PEG2000 micellar formulation aims to improve drug delivery and bioavailability of this compound (Deforolimus). []
A: Research suggests that patients with PTEN-deficient tumors or those exhibiting high Ki67 index and low RAS gene signature might be more sensitive to this compound (Deforolimus) treatment. [, , ]
A: Decreased phosphorylation of 4E-BP1 in PBMCs and tumor tissue can be used to monitor mTOR inhibition and treatment response. [, , , ]
ANone: Specific details regarding the analytical methods used to quantify this compound (Deforolimus) are not provided in the research.
ANone: The provided research focuses primarily on the pharmacological and clinical aspects of this compound (Deforolimus). Information regarding environmental impact, dissolution properties, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives, recycling, research infrastructure, historical context, and cross-disciplinary applications would require further investigation and consultation of specialized resources.
A: Research on this compound (Deforolimus) has advanced the understanding of mTOR signaling in cancer and contributed to the development of novel therapeutic strategies for sarcomas, endometrial cancer, and other malignancies. [, , , ]
A: Beyond oncology, research on this compound (Deforolimus) and its interactions with the mTOR pathway may have implications for other areas like immunology, metabolism, and aging. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















